molecular formula C10H5Cl4N3 B15245686 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B15245686
M. Wt: 309.0 g/mol
InChI Key: XJRQWQIZBGAZCJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms and an amine group attached to a pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
  • 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Uniqueness

4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H5Cl4N3

Molecular Weight

309.0 g/mol

IUPAC Name

4,6-dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H5Cl4N3/c11-4-1-2-6(12)5(3-4)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17)

InChI Key

XJRQWQIZBGAZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl

Origin of Product

United States

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